molecular formula C20H24N2O2S B296469 N-isopropyl-2-({2-[(4-methylphenyl)sulfanyl]propanoyl}amino)benzamide

N-isopropyl-2-({2-[(4-methylphenyl)sulfanyl]propanoyl}amino)benzamide

Cat. No. B296469
M. Wt: 356.5 g/mol
InChI Key: RDSBHLQSBVXSMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-isopropyl-2-({2-[(4-methylphenyl)sulfanyl]propanoyl}amino)benzamide, also known as MPSI, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MPSI is a benzamide derivative that has been synthesized through a multistep reaction process.

Mechanism of Action

The mechanism of action of N-isopropyl-2-({2-[(4-methylphenyl)sulfanyl]propanoyl}amino)benzamide involves the inhibition of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. By inhibiting HDACs, N-isopropyl-2-({2-[(4-methylphenyl)sulfanyl]propanoyl}amino)benzamide promotes the acetylation of histones, leading to changes in gene expression that result in the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
N-isopropyl-2-({2-[(4-methylphenyl)sulfanyl]propanoyl}amino)benzamide has been found to exhibit various biochemical and physiological effects, including the inhibition of cancer cell growth and proliferation, induction of apoptosis, and inhibition of angiogenesis. It has also been found to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

N-isopropyl-2-({2-[(4-methylphenyl)sulfanyl]propanoyl}amino)benzamide has several advantages for use in lab experiments, including its high potency and selectivity, as well as its ability to inhibit multiple HDAC isoforms. However, it also has several limitations, including its poor solubility in aqueous solutions and its potential toxicity at high doses.

Future Directions

There are several future directions for the study of N-isopropyl-2-({2-[(4-methylphenyl)sulfanyl]propanoyl}amino)benzamide, including the development of more efficient synthesis methods, the identification of its molecular targets, and the evaluation of its potential applications in the treatment of various diseases, including cancer and inflammatory diseases. Additionally, further studies are needed to determine the optimal dosages and administration routes for N-isopropyl-2-({2-[(4-methylphenyl)sulfanyl]propanoyl}amino)benzamide, as well as its potential side effects.

Synthesis Methods

The synthesis of N-isopropyl-2-({2-[(4-methylphenyl)sulfanyl]propanoyl}amino)benzamide involves a multistep reaction process that starts with the reaction of 4-methylthiophenol with 2-bromoacetophenone to form 2-(4-methylthiophenyl)propan-2-ol. This intermediate is then reacted with isopropylamine and acetic anhydride to form N-isopropyl-2-(4-methylthiophenyl)propanamide. The final step involves the reaction of N-isopropyl-2-(4-methylthiophenyl)propanamide with 4-methylbenzoyl chloride to form N-isopropyl-2-({2-[(4-methylphenyl)sulfanyl]propanoyl}amino)benzamide.

Scientific Research Applications

N-isopropyl-2-({2-[(4-methylphenyl)sulfanyl]propanoyl}amino)benzamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit significant anticancer activity against various types of cancer cells, including breast, lung, and colon cancer cells. N-isopropyl-2-({2-[(4-methylphenyl)sulfanyl]propanoyl}amino)benzamide has also been found to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.

properties

Molecular Formula

C20H24N2O2S

Molecular Weight

356.5 g/mol

IUPAC Name

2-[2-(4-methylphenyl)sulfanylpropanoylamino]-N-propan-2-ylbenzamide

InChI

InChI=1S/C20H24N2O2S/c1-13(2)21-20(24)17-7-5-6-8-18(17)22-19(23)15(4)25-16-11-9-14(3)10-12-16/h5-13,15H,1-4H3,(H,21,24)(H,22,23)

InChI Key

RDSBHLQSBVXSMT-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)SC(C)C(=O)NC2=CC=CC=C2C(=O)NC(C)C

Canonical SMILES

CC1=CC=C(C=C1)SC(C)C(=O)NC2=CC=CC=C2C(=O)NC(C)C

Origin of Product

United States

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